Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-
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Overview
Description
Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- is a chemical compound with a molecular formula of C11H17ClN2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group at the para position and an ethylmethylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(ethylmethylamino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products such as azido or thiocyanato derivatives.
Oxidation Reactions: Products like sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products such as primary or secondary amines.
Scientific Research Applications
Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of aqueous humor in the eye, which is beneficial in treating glaucoma . The compound may also induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-chloro-: Lacks the ethylmethylaminoethyl substituent, making it less versatile in medicinal applications.
Benzenesulfonamide, 4-nitro-: Contains a nitro group instead of a chloro group, which alters its reactivity and biological activity.
Benzenesulfonamide, N-ethyl-4-methyl-: Has an ethyl and methyl group on the nitrogen, differing in its steric and electronic properties.
Uniqueness
Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethylmethylaminoethyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound in drug design and development .
Properties
CAS No. |
181481-39-0 |
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Molecular Formula |
C11H17ClN2O2S |
Molecular Weight |
276.78 g/mol |
IUPAC Name |
4-chloro-N-[2-[ethyl(methyl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H17ClN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
SJAMFXXNXPZYKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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